

# Initial Pharmacological Profile of Confoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Confoline
CAS No.:	76971-33-0
Cat. No.:	B14171207

[Get Quote](#)

## Abstract

This document provides a comprehensive overview of the initial preclinical pharmacological evaluation of **Confoline**, a novel alkaloid compound. The data herein summarizes its binding affinity, functional activity at the Serotonin 2A (5-HT<sub>2A</sub>) receptor, and preliminary in vivo efficacy in a model of psychosis-like behavior. This technical guide is intended to provide drug development professionals with the foundational data and methodologies used in the initial characterization of **Confoline**.

## Introduction

**Confoline** is a naturally occurring alkaloid isolated from *Convolvulus subhirsutus*.<sup>[1]</sup> Structurally, it is identified as [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate, with the molecular formula C<sub>17</sub>H<sub>21</sub>NO<sub>5</sub>.<sup>[1]</sup> Alkaloids as a class are known to exhibit a wide range of pharmacological activities, often interacting with central nervous system targets.<sup>[2][3][4][5]</sup> This guide details the first-pass investigation into **Confoline's** pharmacological profile, focusing on its interaction with the 5-HT<sub>2A</sub> receptor, a key target in the treatment of psychosis and other neuropsychiatric disorders.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and in vivo evaluations of **Confoline**.

Table 1: Receptor Binding Affinity Profile

Compound	Target	K <sub>i</sub> (nM) ± SEM	Radioligand	Source Tissue
Confoline	5-HT <sub>2A</sub>	8.2 ± 0.6	[ <sup>3</sup> H]-Ketanserin	Human Cortex
Ketanserin (Control)	5-HT <sub>2A</sub>	2.5 ± 0.3	[ <sup>3</sup> H]-Ketanserin	Human Cortex
Confoline	Dopamine D <sub>2</sub>	> 10,000	[ <sup>3</sup> H]-Spiperone	Rat Striatum
Confoline	Muscarinic M <sub>1</sub>	> 10,000	[ <sup>3</sup> H]-Pirenzepine	Human Cortex

SEM: Standard Error of the Mean

Table 2: In Vitro Functional Activity

Compound	Assay Type	Target	IC <sub>50</sub> (nM) ± SEM	Efficacy
Confoline	5-HT-Induced Ca <sup>2+</sup> Flux	5-HT <sub>2A</sub>	15.7 ± 1.9	Inverse Agonist
M100907 (Control)	5-HT-Induced Ca <sup>2+</sup> Flux	5-HT <sub>2A</sub>	5.1 ± 0.8	Inverse Agonist

IC<sub>50</sub>: Half-maximal inhibitory concentration

Table 3: In Vivo Behavioral Pharmacology

Treatment Group	Dose (mg/kg, i.p.)	Head-Twitch Response (Count) ± SEM	% Inhibition
Vehicle	-	35.4 ± 3.1	-
DOI (2.5 mg/kg) + Vehicle	-	32.8 ± 2.8	7.3%
DOI + Confoline	1.0	18.1 ± 2.2*	48.9%
DOI + Confoline	3.0	8.7 ± 1.5	75.4%
DOI + Confoline	10.0	2.1 ± 0.5	94.1%

\*DOI: (±)-2,5-Dimethoxy-4-iodoamphetamine, a 5-HT<sub>2A</sub> agonist. i.p.: Intraperitoneal. \*p<0.05, \*p<0.01 vs. DOI + Vehicle.

## Experimental Protocols

Objective: To determine the binding affinity (K<sub>i</sub>) of **Confoline** for the human 5-HT<sub>2A</sub> receptor.

Protocol:

- Tissue Preparation: Membranes were prepared from post-mortem human cerebral cortex tissue, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and centrifuged. The resulting pellet was washed and resuspended in assay buffer.
- Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 50 µL of membrane suspension, 50 µL of [<sup>3</sup>H]-Ketanserin (final concentration 0.5 nM), and 50 µL of **Confoline** at various concentrations (0.1 nM to 10 µM).
- Incubation: The plates were incubated at 25°C for 60 minutes.
- Termination & Filtration: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold buffer to remove unbound radioligand.

- Quantification: Radioactivity trapped on the filters was measured by liquid scintillation counting.
- Data Analysis: Non-specific binding was determined in the presence of 10  $\mu\text{M}$  Ketanserin. Specific binding was calculated by subtracting non-specific from total binding.  $K_i$  values were calculated from  $\text{IC}_{50}$  values using the Cheng-Prusoff equation.

Objective: To determine the functional activity of **Confoline** at the 5-HT<sub>2A</sub> receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Protocol:

- Cell Culture: HEK293 cells stably expressing the human 5-HT<sub>2A</sub> receptor were cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
- Cell Plating: Cells were seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
- Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 60 minutes at 37°C.
- Compound Addition: The dye solution was removed, and cells were incubated with various concentrations of **Confoline** (or control) for 20 minutes.
- Agonist Stimulation & Measurement: The plate was placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading was taken before the addition of serotonin (5-HT) at its  $\text{EC}_{80}$  concentration. Fluorescence was then monitored for 3 minutes post-stimulation.
- Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular  $\text{Ca}^{2+}$  release. The inhibitory effect of **Confoline** was used to generate a dose-response curve and calculate the  $\text{IC}_{50}$  value.

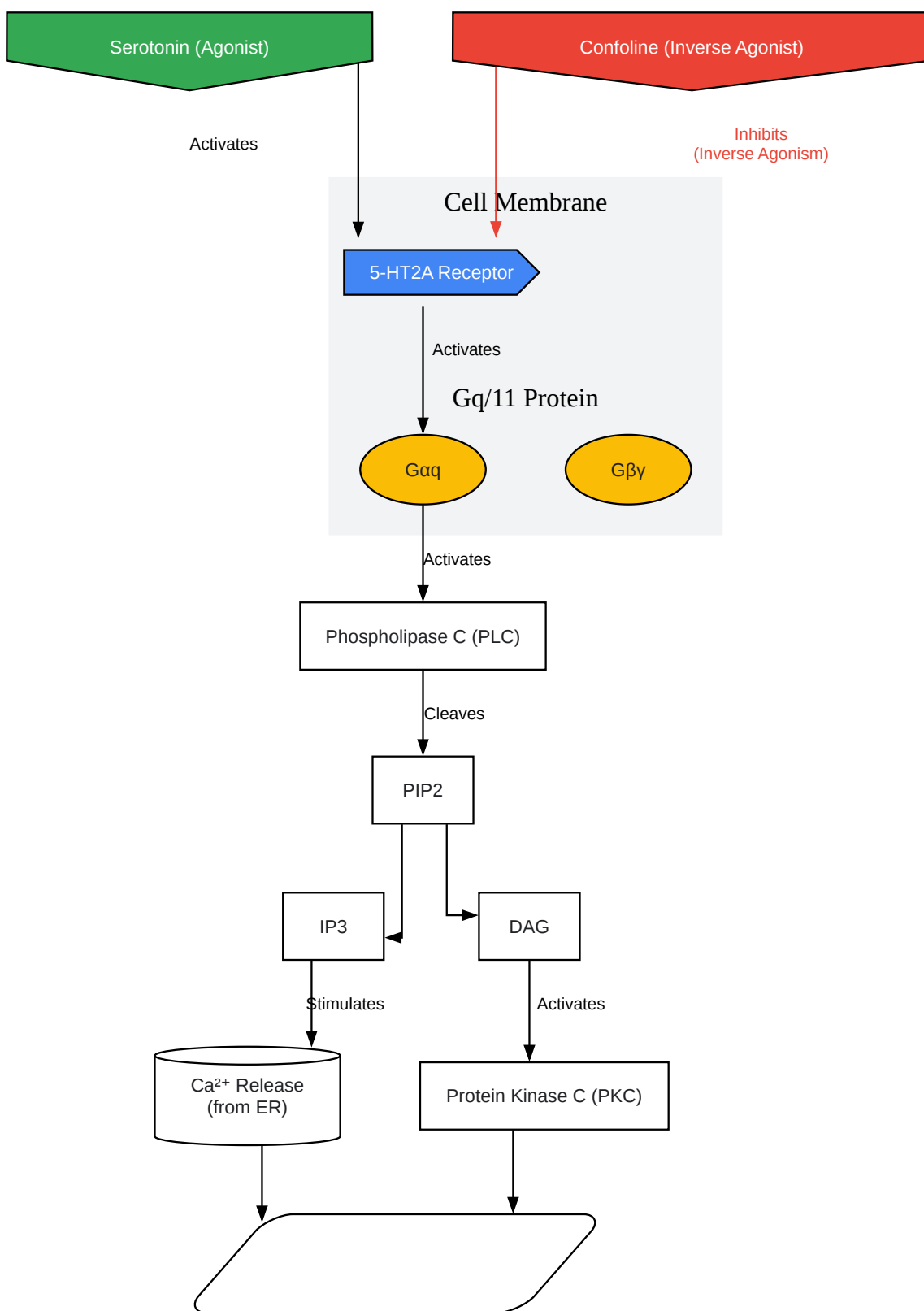
Objective: To assess the in vivo efficacy of **Confoline** in a rodent behavioral model indicative of 5-HT<sub>2A</sub> receptor antagonism.

Protocol:

- **Animals:** Male C57BL/6 mice (8-10 weeks old) were used. Animals were habituated to the testing room for at least 60 minutes before the experiment.
- **Drug Administration:** **Confoline** (1, 3, 10 mg/kg) or vehicle (saline with 5% DMSO) was administered via intraperitoneal (i.p.) injection.
- **Pre-treatment Time:** Thirty minutes after **Confoline** or vehicle administration, all mice received an i.p. injection of the 5-HT<sub>2A</sub> agonist DOI (2.5 mg/kg).
- **Behavioral Observation:** Immediately after DOI injection, mice were placed individually into observation chambers. The number of head-twitches (rapid, rotational head movements) was counted for a period of 20 minutes.
- **Data Analysis:** The mean number of head-twitches for each treatment group was calculated. Statistical significance was determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

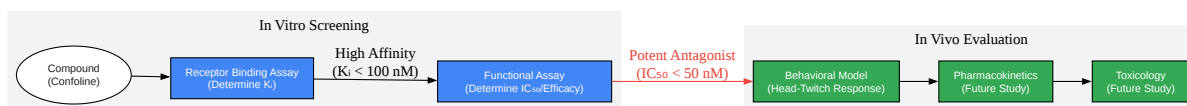
## Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of **Confoline** and the experimental workflow used in its initial characterization.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Confoline** at the 5-HT2A receptor signaling cascade.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **Confoline's** pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Confoline | C17H21NO5 | CID 904900 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [cabidigitalibrary.org \[cabidigitalibrary.org\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [m.youtube.com \[m.youtube.com\]](#)
- 5. [Alkaloid - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Initial Pharmacological Profile of Confoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14171207/docs#initial-pharmacological-profile-of-confoline-a-technical-guide\]](https://www.benchchem.com/product/b14171207/docs#initial-pharmacological-profile-of-confoline-a-technical-guide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)